Cas no 2219374-59-9 (lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate)
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate Chemical and Physical Properties
Names and Identifiers
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- lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate
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- Inchi: 1S/C6H6FNO3S.Li.H/c1-11-5-3-2-4(7)6(8-5)12(9)10;;/h2-3H,1H3,(H,9,10);;
- InChI Key: WZSNCKHUKDBSEE-UHFFFAOYSA-N
- SMILES: S(C1=C(C=CC(OC)=N1)F)(O)=O.[LiH]
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-754096-0.05g |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 0.05g |
$788.0 | 2024-05-23 | |
| Enamine | EN300-754096-0.1g |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 0.1g |
$1029.0 | 2024-05-23 | |
| Enamine | EN300-754096-0.25g |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 0.25g |
$1467.0 | 2024-05-23 | |
| Enamine | EN300-754096-0.5g |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 0.5g |
$2312.0 | 2024-05-23 | |
| Enamine | EN300-754096-1.0g |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 1.0g |
$2965.0 | 2024-05-23 | |
| Enamine | EN300-754096-2.5g |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 2.5g |
$5810.0 | 2024-05-23 | |
| Enamine | EN300-754096-5.0g |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 5.0g |
$8598.0 | 2024-05-23 | |
| Enamine | EN300-754096-10.0g |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 10.0g |
$12748.0 | 2024-05-23 | |
| 1PlusChem | 1P01FL8W-50mg |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 50mg |
$1036.00 | 2023-12-18 | |
| 1PlusChem | 1P01FL8W-100mg |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate |
2219374-59-9 | 95% | 100mg |
$1334.00 | 2023-12-18 |
lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate
Comprehensive Overview of Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate (CAS No. 2219374-59-9)
The compound lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate (CAS No. 2219374-59-9) is a specialized chemical entity that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. This article delves into the molecular characteristics, synthesis pathways, and emerging uses of this compound, while also addressing common queries and trending topics in the field.
At its core, lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate belongs to the class of sulfinate salts, which are known for their versatility in organic synthesis. The presence of a fluoro substituent at the 3-position and a methoxy group at the 6-position of the pyridine ring imparts distinct electronic and steric effects, making this compound a valuable intermediate in cross-coupling reactions and other transformative processes. Researchers have explored its role in C-H activation and catalysis, aligning with the growing demand for sustainable and efficient synthetic methodologies.
One of the most frequently searched questions regarding this compound is its solubility and stability under various conditions. Studies indicate that the lithium(1+) ion component enhances solubility in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which is crucial for its application in homogeneous catalysis. Additionally, the 3-fluoro-6-methoxypyridine moiety contributes to the compound's thermal stability, allowing it to withstand moderate temperatures without decomposition.
In the context of green chemistry, lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate has been investigated as a potential ligand precursor for transition metal catalysts. This aligns with the global shift toward environmentally friendly processes, as highlighted by the increasing popularity of search terms like "sustainable catalysis" and "green synthesis." The compound's ability to facilitate atom-efficient reactions positions it as a candidate for reducing waste in industrial applications.
Another area of interest is the compound's potential role in pharmaceutical research. The pyridine scaffold is a common motif in drug discovery, and the introduction of fluoro and methoxy groups can significantly alter the pharmacokinetic properties of lead compounds. Researchers are exploring whether lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate can serve as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents.
From a material science perspective, the compound's sulfinate group offers intriguing possibilities for surface modification and polymer chemistry. Recent studies have examined its use in self-assembled monolayers (SAMs) and conductive polymers, addressing the rising demand for advanced materials in electronics and nanotechnology. Searches for "functionalized pyridines" and "sulfinate applications" reflect this growing curiosity.
In summary, lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate (CAS No. 2219374-59-9) is a multifaceted compound with broad applicability across scientific disciplines. Its unique structural features, combined with its compatibility with modern synthetic trends, make it a subject of ongoing research and innovation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in chemistry and beyond.
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